2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide
Description
2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a 1,1-dioxide group, which is connected to a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
2-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-9-4-5-10(7-12(9)15)14-16-13(20-17-14)8-11-3-2-6-21(11,18)19/h4-5,7,11H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXHAPHZGBEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CC3CCCS3(=O)=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the fluoro-methylphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-fluoro-4-methylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the thiolane ring: The thiolane ring is synthesized by cyclization of a suitable dithiolane precursor.
Oxidation to form the 1,1-dioxide: The final step involves the oxidation of the thiolane ring to introduce the 1,1-dioxide group, typically using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
Uniqueness
Compared to similar compounds, 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide stands out due to its combination of a thiolane ring with a 1,1-dioxide group and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
